2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Brand Name: Vulcanchem
CAS No.: 1352652-22-2
VCID: VC4788227
InChI: InChI=1S/C12H20BNO3S/c1-8(2)15-10-14-7-9(18-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC(C)C
Molecular Formula: C12H20BNO3S
Molecular Weight: 269.17

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS No.: 1352652-22-2

Cat. No.: VC4788227

Molecular Formula: C12H20BNO3S

Molecular Weight: 269.17

* For research use only. Not for human or veterinary use.

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole - 1352652-22-2

Specification

CAS No. 1352652-22-2
Molecular Formula C12H20BNO3S
Molecular Weight 269.17
IUPAC Name 2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C12H20BNO3S/c1-8(2)15-10-14-7-9(18-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3
Standard InChI Key KGNZRFJWPICBLG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₂H₂₀BNO₃S, with a molecular weight of 269.17 g/mol . Its IUPAC name, 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, systematically describes the thiazole ring substituted at the 2-position with an isopropoxy group (-OCH(CH₃)₂) and at the 5-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . The SMILES notation CC1(C)C(C)(C)OB(C2=CN=C(OC(C)C)S2)O1 encodes this structure, highlighting the spatial arrangement of functional groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1352652-22-2
Molecular FormulaC₁₂H₂₀BNO₃S
Molecular Weight269.17 g/mol
Purity95%
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., THF, DCM)

Structural Analysis

The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom, conferring aromatic stability and π-conjugation. At position 2, the isopropoxy group introduces steric bulk and electron-donating effects, while the boronic ester at position 5 serves as a protected boronic acid precursor. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, preventing premature hydrolysis of the boronic acid .

X-ray crystallography data for this specific compound is unavailable, but analogous thiazole-boronic esters exhibit planar thiazole rings with dihedral angles of 5–15° between the boronic ester and heterocycle . Computational studies suggest that the isopropoxy group adopts a pseudo-axial conformation to minimize steric clashes with the thiazole ring .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves sequential functionalization of the thiazole core:

  • Thiazole Ring Formation: A Hantzsch thiazole synthesis may be employed, reacting α-haloketones with thioamides. For example, bromination of 2-isopropoxythiazole-5-carbaldehyde could yield the 5-bromo derivative.

  • Borylation via Miyaura Borylation: Transition metal-catalyzed borylation (e.g., Pd(dppf)Cl₂) introduces the boronic ester group. A reported protocol uses bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere at 80–100°C in THF .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with typical yields of 60–75% .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
BrominationPBr₃, DCM, 0°C → rt, 12 h85%
Miyaura BorylationB₂Pin₂, Pd(dppf)Cl₂, KOAc, THF, 80°C, 24 h65%
PurificationHexane:EtOAc (4:1)95%

Reactivity Profile

The boronic ester undergoes Suzuki-Miyaura cross-coupling with aryl halides, enabling C–C bond formation. For instance, reaction with 4-bromotoluene in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 100°C yields biaryl-thiazole hybrids . The isopropoxy group can be hydrolyzed under acidic conditions (e.g., HCl/THF) to generate the corresponding phenol, though this transformation remains unexplored for this compound.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Thiazole-boronic esters serve as precursors to kinase inhibitors and antimicrobial agents. For example, analogs of this compound have been used in synthesizing Bcr-Abl tyrosine kinase inhibitors for leukemia treatment . The boronic ester’s compatibility with Suzuki couplings allows rapid diversification of the thiazole scaffold.

Materials Science

Conjugated polymers incorporating thiazole units exhibit tunable optoelectronic properties. A 2024 study demonstrated that copolymerization of similar boronic esters with fluorene derivatives yields materials with high charge-carrier mobility (>0.1 cm²/V·s), suitable for organic light-emitting diodes (OLEDs) .

Bioconjugation

The boronic ester can undergo chemoselective reactions with diols or catechols, enabling surface functionalization of nanoparticles. A 2023 report described its use in immobilizing antibodies on boron-doped graphene substrates for biosensor applications .

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